N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide
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Overview
Description
N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide: is a complex organic compound with the molecular formula C25H22N2O4. It is known for its unique structure, which includes a benzofuran ring, a methoxyphenyl group, and a dimethylbenzoyl amide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through electrophilic aromatic substitution reactions.
Attachment of the Dimethylbenzoyl Amide Moiety: The final step involves the coupling of the dimethylbenzoyl amide moiety to the benzofuran ring, typically using amide bond formation reactions under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide can be compared with other similar compounds, such as:
N-{4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl}-2-furamide: Similar structure but with a furan ring instead of a benzofuran ring.
N-{4-[(2,4-dimethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide: Contains a thiophene ring instead of a benzofuran ring.
Properties
Molecular Formula |
C25H22N2O4 |
---|---|
Molecular Weight |
414.5g/mol |
IUPAC Name |
N-[4-[(2,4-dimethylbenzoyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H22N2O4/c1-15-8-10-19(16(2)12-15)24(28)26-18-9-11-20(22(14-18)30-3)27-25(29)23-13-17-6-4-5-7-21(17)31-23/h4-14H,1-3H3,(H,26,28)(H,27,29) |
InChI Key |
NMIYHGKZUGTIJZ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)C |
Origin of Product |
United States |
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